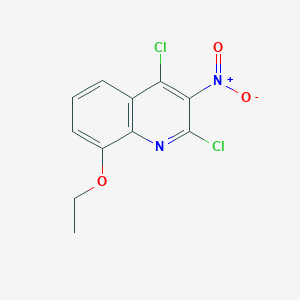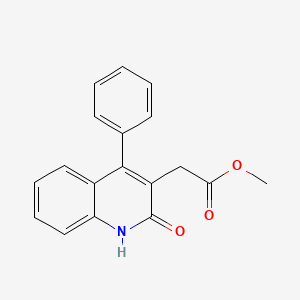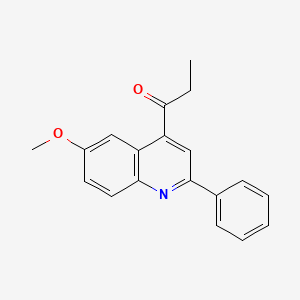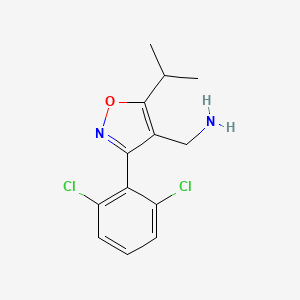![molecular formula C16H17NO4 B11842004 1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)
1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed in the synthesis of isoquinoline derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are studied for their potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer properties . Additionally, in the industrial sector, these compounds are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid can be compared with other similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline and 9,10-dimethoxy-2-(mesitylamino)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1,9-dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-8-6-10-7-9-4-5-11(16(18)19)12(9)14(20-2)13(10)15(17-8)21-3/h6-7,11H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
GTNYSAYAUAHTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(CC3)C(=O)O)C(=C2C(=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)



![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)








